molecular formula C8H16O5S B016013 (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 56245-60-4

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B016013
CAS RN: 56245-60-4
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-HNEXDWKRSA-N
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Description

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as ETH-6-OH, is a novel compound with potential therapeutic applications. It is a member of the class of compounds known as thiophenols, which are characterized by the presence of sulfur-containing substituents in their structure. ETH-6-OH has been studied for its ability to modulate a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, ETH-6-OH has been shown to possess a number of biochemical and physiological effects that are beneficial for lab experiments.

Mechanism of Action

Target of Action

Ethyl-beta-D-Thiogalactopyranoside is a derivative of thiogalactopyranoside, structurally related to the gene expression inducer isopropyl-1-thio-β-D-galactopyranoside (IPTG) . Its primary targets are the lac repressor proteins in Escherichia coli . These proteins bind to the operator region of the lac operon and inhibit the transcription of downstream genes .

Mode of Action

Ethyl-beta-D-Thiogalactopyranoside acts as a molecular mimic of allolactose, a lactose metabolite that triggers the transcription of the lac operon . It binds to the lac repressor and releases the repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Unlike allolactose, the sulfur atom in Ethyl-beta-D-Thiogalactopyranoside creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl-beta-D-Thiogalactopyranoside is the lac operon , a set of genes responsible for the transport and metabolism of lactose in E. coli . When Ethyl-beta-D-Thiogalactopyranoside binds to the lac repressor, it induces the expression of the lac operon, leading to the production of beta-galactosidase . This enzyme catalyzes the hydrolysis of β-galactosides into monosaccharides .

Pharmacokinetics

It is known that the compound is a non-metabolizable galactose analog .

Result of Action

The primary result of Ethyl-beta-D-Thiogalactopyranoside’s action is the induction of the lac operon, leading to the production of beta-galactosidase . This enzyme can then break down β-galactosides into monosaccharides, which can be used by the cell for energy .

Action Environment

The action of Ethyl-beta-D-Thiogalactopyranoside can be influenced by various environmental factors. For instance, the concentration of Ethyl-beta-D-Thiogalactopyranoside can be tuned to mitigate its negative effect . Moreover, replacing IPTG with lactose, the natural inducer of the lac operon, can dramatically lighten the burden on the cell without reducing the efficiency of the synthetic degradation pathway . This suggests that the choice of inducer and its concentration can significantly influence the efficacy and stability of Ethyl-beta-D-Thiogalactopyranoside’s action.

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-HNEXDWKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440378
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

56245-60-4
Record name Ethyl 1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-thio-D-galactopyranoside
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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